molecular formula C16H18N2O2 B5056541 3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B5056541
M. Wt: 270.33 g/mol
InChI Key: HVXGVBGGBAITIN-UHFFFAOYSA-N
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Description

3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a propoxy group attached to the benzamide core, along with a pyridin-2-ylmethyl substituent. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 3-propoxybenzoic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PROPOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is unique due to its specific structural features, such as the propoxy group and the pyridin-2-ylmethyl substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-propoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-15-8-5-6-13(11-15)16(19)18-12-14-7-3-4-9-17-14/h3-9,11H,2,10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXGVBGGBAITIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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